molecular formula C19H27N3O3 B5462768 N-(3,4-dimethylphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide

N-(3,4-dimethylphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide

Cat. No. B5462768
M. Wt: 345.4 g/mol
InChI Key: LWARCTCXPFGZBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves reactions with piperazine derivatives to achieve specific biological activities. For example, a series of benzyl and sulfonyl derivatives of a similar compound demonstrated significant biological activities, highlighting the potential for diverse chemical modifications and applications in antibacterial, antifungal, and anthelmintic agents (Khan et al., 2019). Another study on the synthesis of 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents further exemplifies the compound's relevance in developing therapeutic agents (Hussain et al., 2018).

Molecular Structure Analysis

Studies on similar N-derivatives have employed X-ray powder diffraction and other techniques to characterize molecular structures, providing insights into the potential applications of these compounds as pesticides (Olszewska et al., 2011). The detailed molecular structure analysis aids in understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

The chemical reactions and properties of N-(3,4-dimethylphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide derivatives have been explored in various studies. For instance, the synthesis and functional activity of diaryl piperazine acetamides as selective dopamine D4 receptor agonists demonstrate the compound's potential for targeted biological activities (Matulenko et al., 2004).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-14-5-6-16(12-15(14)2)20-18(23)13-21-7-9-22(10-8-21)19(24)17-4-3-11-25-17/h5-6,12,17H,3-4,7-11,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWARCTCXPFGZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C(=O)C3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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